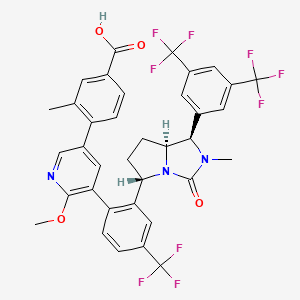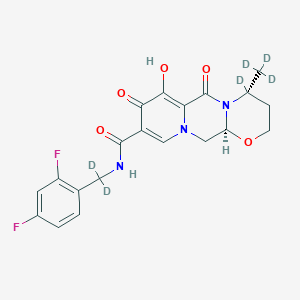
Dolutegravir-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of HIV/AIDS. Dolutegravir is an integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome, a crucial step in the HIV replication cycle . The deuterated version, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of dolutegravir.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dolutegravir-d6 involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch processing to just 14.5 minutes . The synthetic route involves constructing a pyridone ring, cyclizing it with 3-®-amino-1-butanol, followed by four sequential chemical reactions to form the desired dolutegravir .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency and yield. The process includes high-speed homogenization and probe sonication techniques, with surfactants like Soluplus to improve solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions
Dolutegravir-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Dolutegravir-d6 is extensively used in scientific research, particularly in the following fields:
Chemistry: To study the reaction mechanisms and pathways of dolutegravir.
Biology: To investigate the metabolic processes and interactions of dolutegravir within biological systems.
Medicine: To develop more effective antiretroviral therapies by understanding the pharmacokinetics and pharmacodynamics of dolutegravir.
Industry: To improve the production processes and formulations of dolutegravir-based medications.
Mecanismo De Acción
Dolutegravir-d6 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step, thereby preventing viral replication . The molecular targets include the integrase enzyme and the viral DNA, while the pathways involved are primarily related to the inhibition of viral integration .
Comparación Con Compuestos Similares
Similar Compounds
Raltegravir: Another integrase inhibitor used in HIV treatment.
Elvitegravir: A first-generation integrase inhibitor.
Bictegravir: A second-generation integrase inhibitor with a similar mechanism of action.
Cabotegravir: A long-acting integrase inhibitor used in combination therapies.
Uniqueness
It has a higher barrier to resistance compared to first-generation integrase inhibitors like raltegravir and elvitegravir . Additionally, its continuous flow synthesis method significantly reduces production time and increases yield .
Propiedades
Fórmula molecular |
C20H19F2N3O5 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(3S,7R)-7-deuterio-N-[dideuterio-(2,4-difluorophenyl)methyl]-11-hydroxy-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i1D3,7D2,10D |
Clave InChI |
RHWKPHLQXYSBKR-FCNOLGEFSA-N |
SMILES isomérico |
[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC([2H])([2H])C4=C(C=C(C=C4)F)F)O)C([2H])([2H])[2H] |
SMILES canónico |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


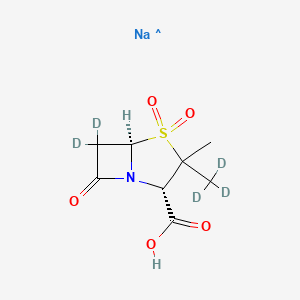
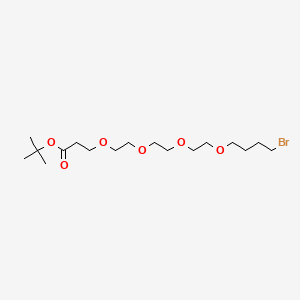
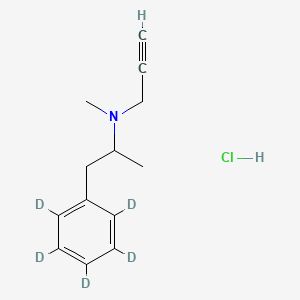

![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
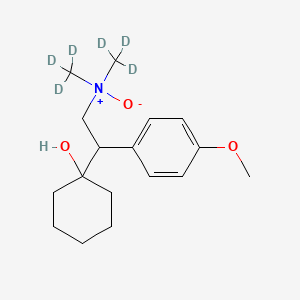
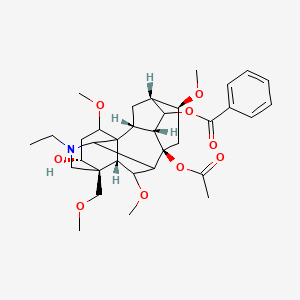
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
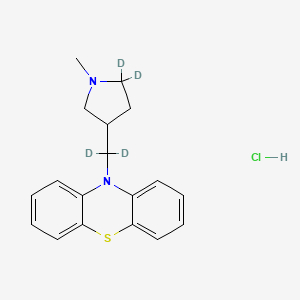
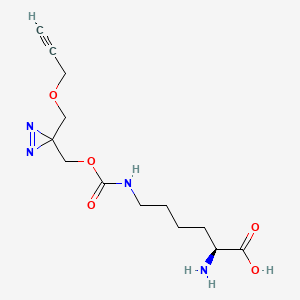
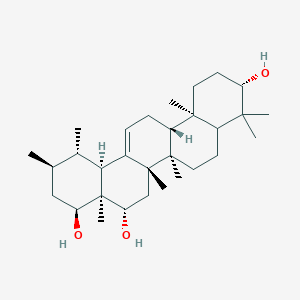
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
